molecular formula C5H2F3NO3 B11912847 5-(Trifluoromethyl)oxazole-2-carboxylic acid

5-(Trifluoromethyl)oxazole-2-carboxylic acid

Cat. No.: B11912847
M. Wt: 181.07 g/mol
InChI Key: NQSIBOSUPGEAEE-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is a compound that belongs to the class of oxazole derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. The trifluoromethyl group is known for its high electronegativity and ability to influence the chemical behavior of the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-2-(trifluoromethyl)acetic acid with glyoxylic acid in the presence of a dehydrating agent can lead to the formation of the oxazole ring . Another method involves the use of trifluoromethylated building blocks in a cyclization reaction with carboxylic acid derivatives .

Industrial Production Methods

Industrial production of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to the presence of both the oxazole ring and the trifluoromethyl group, which together impart distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications, offering advantages such as high stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C5H2F3NO3

Molecular Weight

181.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11)

InChI Key

NQSIBOSUPGEAEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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